molecular formula C22H23N3O4S2 B2828924 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207035-29-7

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

Cat. No.: B2828924
CAS No.: 1207035-29-7
M. Wt: 457.56
InChI Key: XLOROALXTVETJK-UHFFFAOYSA-N
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Description

3-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core modified with a sulfonylated piperazine moiety. The piperazine ring is substituted at the 4-position with a 4-methoxyphenyl group, while the sulfonyl group bridges the piperazine and thiophene rings.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-29-19-9-7-18(8-10-19)24-12-14-25(15-13-24)31(27,28)20-11-16-30-21(20)22(26)23-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOROALXTVETJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methoxyphenyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that a related bichromene derivative effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell survival .

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine are known for their activity as serotonin and dopamine receptor modulators. In vitro studies have indicated that the compound may exhibit anxiolytic and antidepressant-like effects, making it a candidate for further exploration in treating mood disorders .

Materials Science Applications

The unique structural features of 7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione also lend themselves to applications in materials science. Due to its ability to form hydrogen bonds and π–π interactions, it can be utilized in the development of organic photovoltaic materials and as a component in organic light-emitting diodes (OLEDs). The compound's photostability and electronic properties make it suitable for these applications .

Case Study 1: Anticancer Efficacy

A study conducted on a series of bichromene derivatives revealed that modifications at the hydroxyl group significantly enhanced their cytotoxicity against breast cancer cells. The compound was tested against MCF-7 and MDA-MB-231 cell lines, showing IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing anxiety-like behaviors in rodent models, administration of the compound resulted in significant reductions in time spent in open arms during elevated plus-maze tests. This suggests an anxiolytic effect potentially mediated through serotonergic pathways .

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

N-[4-(4-Methylpiperazino)phenyl]thiophene-2-carboxamide
  • Key Differences : Lacks the sulfonyl bridge and 4-methoxyphenyl substituent; instead, the piperazine is methyl-substituted.
  • The methyl group on piperazine may enhance metabolic stability but reduce aromatic π-π interactions .
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide
  • Key Differences : Features a butyl linker and a 2-(trifluoromethoxy)phenyl substituent on piperazine.
  • Implications : The trifluoromethoxy group introduces strong electron-withdrawing effects, increasing lipophilicity (logP) and resistance to oxidative metabolism. The butyl linker may enhance conformational flexibility, possibly improving binding to buried hydrophobic pockets .

Substituent Modifications

N-(4-Methoxyphenyl)-3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanamide
  • Key Differences : Replaces the thiophene core with a propanamide chain and substitutes piperazine with 2-methoxyphenyl.
  • Implications : The ortho-methoxy group on phenyl may sterically hinder receptor binding compared to the para-methoxy isomer in the target compound. The propanamide linker introduces rotational freedom, which could affect target selectivity .
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)
  • Key Differences : Dihydropyridine core with furyl and thioether substituents.
  • Implications : The dihydropyridine scaffold is redox-active, enabling calcium channel modulation, while the thiophene in the target compound may favor kinase inhibition. The thioether group in AZ331 enhances electron delocalization, altering electronic properties .

Functional Group Replacements

5-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide
  • Key Differences : Thiadiazole core with a hydroxyethyl-piperazine substituent.
  • Implications : The thiadiazole ring increases rigidity and metabolic stability. The hydroxyethyl group on piperazine improves solubility but may introduce susceptibility to glucuronidation .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Piperazine Substituent Key Functional Groups Molecular Weight logP* Reported Activity
Target Compound Thiophene-2-carboxamide 4-(4-Methoxyphenyl) Sulfonyl, N-phenyl ~483.5 ~3.2 Kinase inhibition (inferred)
N-[4-(4-Methylpiperazino)phenyl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-Methyl None ~331.4 ~2.8 Moderate GPCR affinity
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-(Trifluoromethoxy)phenyl Butyl linker ~498.4 ~4.1 Enhanced metabolic stability
AZ331 Dihydropyridine N/A Thioether, furyl ~534.6 ~3.9 Calcium channel modulation
5-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide Thiadiazole 4-(2-Hydroxyethyl) Hydroxyethyl ~487.5 ~2.5 Antitumor activity

*logP values estimated via computational tools (e.g., ChemDraw).

Research Findings and Implications

  • Methoxy Position : Para-methoxy substitution on the phenyl ring (target compound) maximizes π-stacking interactions compared to ortho-substituted analogs (e.g., ), which may reduce steric hindrance.
  • Piperazine Modifications : Electron-withdrawing groups (e.g., trifluoromethoxy in ) improve metabolic stability but may reduce basicity, affecting solubility. Hydrophilic substituents (e.g., hydroxyethyl in ) enhance solubility but require optimization to avoid rapid clearance.

Biological Activity

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thiophene ring, a piperazine moiety, and a sulfonamide group, which contribute to its interaction with various biological targets, particularly neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4S2, with a molecular weight of approximately 457.6 g/mol. Its structure can be represented as follows:

Component Details
Molecular FormulaC22H23N3O4S2
Molecular Weight457.6 g/mol
Key Functional GroupsThiophene ring, piperazine moiety, sulfonamide group

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The piperazine moiety is known for its role in modulating receptor activity, which can influence various physiological processes such as mood regulation and cognitive functions. The sulfonamide group may enhance the compound's binding affinity and selectivity for these receptors, while the thiophene ring facilitates π-π interactions that stabilize the compound-receptor complex .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also demonstrated antibacterial and antifungal activities. In vitro studies have revealed that it can inhibit the growth of several pathogenic microorganisms, suggesting potential applications in treating infections .

Neuropharmacological Effects

Given its interaction with neurotransmitter systems, this compound may also possess neuropharmacological effects. It could potentially serve as a candidate for treating neurological disorders by modulating serotonin and dopamine receptor activity, which is crucial for mood and cognitive function regulation .

Case Studies

Several case studies have investigated the pharmacological effects of similar compounds:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of related thiophene derivatives on human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • Antimicrobial Activity : Another research project focused on the synthesis of piperazine-based compounds, revealing promising antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Assessment : A study explored the effects of piperazine derivatives on anxiety-like behaviors in animal models, suggesting potential anxiolytic properties linked to serotonin receptor modulation.

Q & A

Q. What are the standard synthetic routes for preparing 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves three key steps:

Sulfonylation of 4-(4-methoxyphenyl)piperazine with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Coupling the sulfonylated piperazine with a thiophene-2-carboxylic acid derivative (e.g., via carbodiimide-mediated amidation).

Final N-phenylation using an aryl halide under Buchwald-Hartwig conditions.
Critical intermediates include the sulfonyl chloride derivative (purity >95% by HPLC) and the activated ester of thiophene-2-carboxylic acid. Reaction optimization focuses on solvent choice (e.g., DMF for sulfonylation) and temperature control (0–5°C for amidation to prevent side reactions) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify the sulfonyl-piperazine linkage (δ 3.2–3.5 ppm for piperazine protons) and the thiophene carboxamide moiety (δ 7.5–8.0 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for C22H22N3O4S2C_{22}H_{22}N_3O_4S_2: 472.11 g/mol) with <2 ppm error .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) ensures ≥98% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for serotonin receptors (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A})?

  • Methodological Answer :
  • Substituent Variation : Modify the methoxyphenyl group on the piperazine ring (e.g., replace with 2,3-dichlorophenyl or 2-fluorophenyl) to assess steric/electronic effects on receptor binding .
  • Bioisosteric Replacement : Swap the thiophene ring with furan or pyridine and evaluate binding affinity via radioligand displacement assays (e.g., KiK_i values using 3^3H-8-OH-DPAT for 5-HT1A_{1A}) .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key residues (e.g., Asp116 in 5-HT1A_{1A}) for rational design .

Q. What experimental strategies resolve discrepancies in reported metabolic stability across liver microsome models (e.g., human vs. rat)?

  • Methodological Answer :
  • Cross-Species Microsome Assays : Compare intrinsic clearance (CLint_{int}) using pooled human and Sprague-Dawley rat liver microsomes (1 mg/mL protein, NADPH regeneration system). Normalize data to protein content and CYP450 activity .
  • Metabolite Identification : Use LC-MS/MS to detect species-specific oxidative metabolites (e.g., sulfoxide formation in human microsomes vs. N-dealkylation in rat) .
  • CYP Inhibition Studies : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways contributing to instability .

Q. How can in silico modeling predict off-target interactions, such as with hERG channels, to mitigate cardiotoxicity risks?

  • Methodological Answer :
  • Pharmacophore Modeling : Align the compound’s sulfonyl and piperazine groups with known hERG blockers (e.g., dofetilide) to identify risk motifs .
  • Patch-Clamp Electrophysiology : Validate predictions by measuring hERG current inhibition in HEK293 cells (IC50_{50} determination) .
  • QSAR Models : Use datasets like HERG Central to train models for predicting pIC50pIC_{50} values based on topological polar surface area (TPSA) and logP .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Screening : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol using shake-flask method (24 hr agitation, 25°C). Centrifuge and quantify supernatant via UV-Vis .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to correlate with solvent polarity. For example, low solubility in water (δh_h = 42.3 MPa1/2^{1/2}) vs. DMSO (δh_h = 12.0 MPa1/2^{1/2}) .
  • Co-Solvency Studies : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .

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